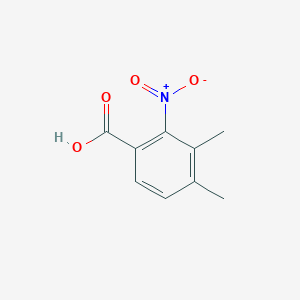

3,4-Dimethyl-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-4-7(9(11)12)8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUGYWJPQZJVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457570 | |

| Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4315-13-3 | |

| Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4315-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 3,4-Dimethyl-2-nitrobenzoic Acid (CAS 4315-13-3)

The following technical guide details the properties, synthesis, and applications of 3,4-Dimethyl-2-nitrobenzoic acid, designed for researchers and process chemists.

High-Purity Intermediate for Xanthenone Therapeutics and Agrochemicals [1][2]

Executive Summary

3,4-Dimethyl-2-nitrobenzoic acid (CAS 4315-13-3) is a critical substituted benzoic acid intermediate, primarily utilized in the synthesis of Vadimezan (ASA404) , a tumor-vascular disrupting agent.[1] Unlike its more thermodynamically favored isomer (3,4-dimethyl-5-nitrobenzoic acid), the 2-nitro isomer is sterically congested, making its selective synthesis and isolation a challenge in industrial chemistry. This guide outlines the physicochemical properties, a self-validating separation protocol based on pKa differentials, and its downstream utility in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 4315-13-3 |

| IUPAC Name | 3,4-Dimethyl-2-nitrobenzoic acid |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Pale yellow to colorless crystalline solid |

| Melting Point | 183–185 °C [1] |

| Solubility | Soluble in ethanol, ethyl acetate, DMSO; Sparingly soluble in water |

| Acidity (pKa) | Predicted ~2.5–3.0 (Ortho-nitro effect increases acidity relative to isomers) |

| Isomeric Purity | Critical parameter; often co-exists with 5-nitro and 6-nitro isomers |

Synthesis & Manufacturing Workflow

The primary synthetic challenge is the regioselectivity of nitration. The presence of two methyl groups (activators) and one carboxyl group (deactivator) creates competing directing effects.

-

Directing Logic: The carboxyl group directs meta (position 5). The 4-methyl group directs ortho (position 5).[1] The 3-methyl group directs ortho (position 2 and 6).[1]

-

Result: Standard nitration yields a mixture where 3,4-dimethyl-5-nitrobenzoic acid is the major product (>60%) and 3,4-dimethyl-2-nitrobenzoic acid is the minor product (~30%).[1]

Isomer Separation Protocol (Self-Validating System)

Since the 2-nitro isomer is a stronger acid (lower pKa) due to the ortho-nitro effect (inductive electron withdrawal and steric inhibition of resonance), it can be separated from the 5-nitro isomer via controlled pH adjustment.[1]

Step-by-Step Methodology:

-

Nitration: Dissolve 3,4-dimethylbenzoic acid in concentrated H₂SO₄ at 0°C. Add KNO₂/H₂SO₄ solution dropwise. Stir for 2 hours.

-

Quench: Pour reaction mixture into ice water. Filter the crude mixed precipitate.[3]

-

Dissolution: Dissolve the wet cake in water using 2N NaOH (pH > 9).

-

Fractionation 1 (Major Isomer Removal): Slowly acidify the solution with 2N HCl to pH 4.0 .

-

Fractionation 2 (Target Isolation): Further acidify the filtrate to pH 3.0 .

Synthesis Workflow Diagram

Figure 1: pH-controlled fractionation workflow for isolating the 2-nitro isomer from the crude nitration mixture.

Pharmaceutical Applications & Derivatization

The 2-nitro group is a "masked" amine.[1] The primary utility of CAS 4315-13-3 is as a precursor to 2-amino-3,4-dimethylbenzoic acid , a scaffold for fused ring systems.[1]

Key Drug Pathway: Vadimezan (ASA404)

Vadimezan is a flavonoid analogue investigated for non-small cell lung cancer. It functions as a tumor-vascular disrupting agent (VDA).[1]

-

Reduction: 3,4-Dimethyl-2-nitrobenzoic acid is reduced (Fe/HCl or H₂/Pd-C) to 2-amino-3,4-dimethylbenzoic acid (CAS 50419-58-4).[1]

-

Cyclization: The amino acid reacts with substituted phenylacetic acids or similar electrophiles to close the xanthenone or flavone ring system.

Analytical Characterization (NMR Expectations)

For quality control, ¹H-NMR is definitive.[1] The 2-nitro isomer possesses a distinct substitution pattern compared to the 5-nitro isomer.[1]

-

Aromatic Region: Two doublets are expected (H5 and H6).[1]

-

Aliphatic Region: Two distinct singlets for the methyl groups at positions 3 and 4 (~2.3–2.6 ppm).

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, strict safety protocols are required.[1]

-

Thermal Stability: Nitrobenzoic acids can decompose exothermically.[1] Avoid heating bulk material above 100°C without solvent.[1]

-

Dust Hazard: The crystalline powder is an irritant to the respiratory tract. Use local exhaust ventilation (LEV).

-

Incompatibility: Strong bases (forms water-soluble salts) and strong reducing agents (exothermic reduction).[1]

References

-

Preparation of 3,4-dimethyl-2-nitrobenzoic acid. US Patent Application 2011/0288089 A1.[1] Example I3.1. (2011).[3]

-

Vadimezan (ASA404): A tumor-vascular disrupting agent. Drugs of the Future.[1] (2008).[6]

-

Synthesis of 2-Amino-3,4-dimethylbenzoic acid. GlobalChemMall Technical Data.

Sources

- 1. 121-92-6|3-Nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. biosynth.com [biosynth.com]

- 5. m.globalchemmall.com [m.globalchemmall.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.sciepub.com [pubs.sciepub.com]

- 8. 3,5-Dinitrobenzoic acid(99-34-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3,4-Dimethyl-2-nitrobenzoic Acid in Organic Solvents

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the solubility of 3,4-Dimethyl-2-nitrobenzoic acid in various organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a robust framework for understanding and determining its solubility. This is achieved by examining its physicochemical properties, leveraging solubility data from structurally similar compounds, and providing detailed, field-proven experimental protocols.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API) like 3,4-Dimethyl-2-nitrobenzoic acid, its solubility profile in various organic solvents is a critical determinant of its behavior in numerous stages of drug development, including:

-

Synthesis and Purification: Recrystallization, a common purification technique, is fundamentally dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation: The ability to formulate a drug for effective delivery is intrinsically linked to its solubility. Whether for oral, parenteral, or topical administration, understanding how the API interacts with different excipients and solvents is paramount.

-

Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. Poor aqueous solubility can lead to low bioavailability, hindering therapeutic efficacy.

3,4-Dimethyl-2-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility is therefore essential for process optimization, yield maximization, and the development of robust and effective drug products.

Physicochemical Properties of 3,4-Dimethyl-2-nitrobenzoic Acid

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of 3,4-Dimethyl-2-nitrobenzoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 183-185 °C | [1] |

| Water Solubility | Slightly soluble | [1] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | [1] |

The structure of 3,4-Dimethyl-2-nitrobenzoic acid, featuring a carboxylic acid group, a nitro group, and two methyl groups on a benzene ring, dictates its solubility behavior. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor. The benzene ring and methyl groups contribute to the molecule's hydrophobicity.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative approach involves considering the thermodynamics of dissolution and the interplay of intermolecular forces, which can be described by concepts such as Hansen Solubility Parameters (HSP).

The dissolution process can be conceptually broken down into three steps:

-

Breaking solute-solute interactions: This requires energy to overcome the crystal lattice forces of the solid.

-

Breaking solvent-solvent interactions: This requires energy to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: This releases energy as new intermolecular bonds are formed.

The overall enthalpy of dissolution will be positive (endothermic) or negative (exothermic) depending on the balance of these energy changes. Generally, the solubility of solids in liquids increases with temperature, indicating that most dissolution processes are endothermic.[1]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more nuanced approach to predicting solubility by dividing the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from the formation of hydrogen bonds.

Insights from Structurally Related Compounds

In the absence of specific quantitative data for 3,4-Dimethyl-2-nitrobenzoic acid, examining the solubility of structurally similar compounds can provide valuable insights. The following tables present the mole fraction solubility (x) of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in a range of organic solvents at different temperatures.[2] This data illustrates the significant impact of both solvent choice and temperature on the solubility of nitro-substituted benzoic acids.

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [2]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |

Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [2]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.026 | 0.018 | 0.015 | 0.013 | 0.002 | 0.001 | 0.0002 |

| 283.15 | 0.037 | 0.026 | 0.022 | 0.019 | 0.003 | 0.001 | 0.0003 |

| 293.15 | 0.052 | 0.038 | 0.032 | 0.028 | 0.005 | 0.002 | 0.0004 |

| 303.15 | 0.073 | 0.054 | 0.046 | 0.041 | 0.008 | 0.003 | 0.0005 |

| 313.15 | 0.102 | 0.077 | 0.066 | 0.059 | 0.012 | 0.005 | 0.0007 |

| 323.15 | 0.141 | 0.108 | 0.094 | 0.084 | 0.019 | 0.008 | 0.0009 |

From this data, we can infer several key trends that are likely applicable to 3,4-Dimethyl-2-nitrobenzoic acid:

-

Effect of Temperature: For all solvents, the solubility of both 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid increases with temperature.[2] This endothermic nature of dissolution is typical for crystalline organic compounds.

-

Effect of Solvent Polarity and Hydrogen Bonding: The highest solubility is observed in polar, protic solvents like methanol and ethanol, which can effectively solvate the carboxylic acid and nitro groups through hydrogen bonding.[2] Solubility is generally lower in less polar and aprotic solvents.

-

Effect of Molecular Substitution: The presence of a second nitro group in 3,5-dinitrobenzoic acid significantly reduces its solubility compared to 3-nitrobenzoic acid in all solvents.[2] This can be attributed to stronger crystal lattice forces in the more substituted compound. For 3,4-Dimethyl-2-nitrobenzoic acid, the presence of two methyl groups will increase its lipophilicity, which may enhance its solubility in less polar solvents compared to the dinitro analog.

Experimental Determination of Solubility: A Self-Validating Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to be self-validating by ensuring that true thermodynamic equilibrium is reached.

Materials and Equipment

-

3,4-Dimethyl-2-nitrobenzoic acid (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-Dimethyl-2-nitrobenzoic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of 3,4-Dimethyl-2-nitrobenzoic acid in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or molarity, and specify the temperature at which the measurement was made.

-

Conclusion

While direct quantitative solubility data for 3,4-Dimethyl-2-nitrobenzoic acid in a wide range of organic solvents is not extensively available in the public domain, this guide provides a comprehensive framework for understanding and determining this critical physicochemical property. By considering the molecule's structure, leveraging data from analogous compounds, and employing a robust experimental protocol like the shake-flask method, researchers can confidently and accurately determine the solubility of 3,4-Dimethyl-2-nitrobenzoic acid in solvents relevant to their specific applications in pharmaceutical research and development. This foundational knowledge is indispensable for optimizing synthetic routes, developing effective formulations, and ultimately, advancing new therapeutic agents.

References

- Dey, B. P., Dutta, S. C., & Lahiri, S. C. (1986). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of Anions. Indian Journal of Chemistry, 25A, 132-135.

- Zhang, S., Wang, J., & Yin, Q. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 621-626.

-

PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,4-Dimethyl-2-nitrobenzoic Acid CAS 4315-13-3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Dimethyl-2-nitrobenzoic Acid

This guide provides a comprehensive technical overview of the spectroscopic data for 3,4-Dimethyl-2-nitrobenzoic acid (CAS No. 4315-13-3), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of analyzing this molecule using a suite of spectroscopic techniques. We will explore predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, alongside detailed, field-proven protocols for data acquisition.

Molecular Structure and its Spectroscopic Implications

3,4-Dimethyl-2-nitrobenzoic acid possesses a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its structure, featuring a benzoic acid core substituted with a nitro group at the 2-position and two methyl groups at the 3- and 4-positions, dictates its unique spectroscopic fingerprint.[2] The spatial arrangement of these functional groups, particularly the steric hindrance between the carboxylic acid and the ortho-nitro group, influences the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,4-Dimethyl-2-nitrobenzoic acid, we can predict the chemical shifts and coupling patterns based on the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons: The two aromatic protons are expected to appear as two distinct signals in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The proton at position 5 will likely be a doublet, coupled to the proton at position 6. The proton at position 6 will also be a doublet, coupled to the proton at position 5. The exact chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl groups.

-

Methyl Protons: The two methyl groups at positions 3 and 4 are in different chemical environments and are therefore expected to give rise to two separate singlets. These signals will appear in the upfield region, typically between 2.0 and 2.5 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet far downfield, typically above 10 ppm. Its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Dimethyl-2-nitrobenzoic Acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | 7.5 - 7.8 | Doublet (d) |

| H-6 | 8.0 - 8.3 | Doublet (d) |

| 3-CH₃ | 2.2 - 2.4 | Singlet (s) |

| 4-CH₃ | 2.3 - 2.5 | Singlet (s) |

| -COOH | > 10 | Broad Singlet (br s) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We expect to see nine distinct signals corresponding to the nine carbon atoms in 3,4-Dimethyl-2-nitrobenzoic acid.

-

Aromatic Carbons: The six aromatic carbons will resonate in the downfield region, typically between 120 and 150 ppm. The carbons attached to the nitro group (C-2) and the carboxylic acid group (C-1) will be the most deshielded. The carbons bearing the methyl groups (C-3 and C-4) will also have distinct chemical shifts.

-

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, typically between 15 and 25 ppm.

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will be the most deshielded carbon in the molecule, appearing far downfield, typically between 165 and 175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Dimethyl-2-nitrobenzoic Acid

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 135 - 140 |

| C-2 | 148 - 152 |

| C-3 | 138 - 142 |

| C-4 | 145 - 150 |

| C-5 | 125 - 130 |

| C-6 | 130 - 135 |

| 3-CH₃ | 18 - 22 |

| 4-CH₃ | 20 - 24 |

| -COOH | 168 - 172 |

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for preparing a KBr pellet for IR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 3,4-Dimethyl-2-nitrobenzoic acid with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle. [3]The mixture should be a fine, homogeneous powder.

-

Transfer the powder into a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet. [4]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Obtain a background spectrum of an empty sample holder or a pure KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization (EI) conditions, 3,4-Dimethyl-2-nitrobenzoic acid is expected to produce a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺·): The molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 195, corresponding to the molecular weight of the compound.

-

Loss of -OH (M-17): A significant fragment at m/z 178 is expected due to the loss of a hydroxyl radical from the carboxylic acid group. [5]* Loss of -NO₂ (M-46): Fragmentation involving the loss of the nitro group as a radical will result in a peak at m/z 149.

-

Loss of -COOH (M-45): The loss of the entire carboxylic acid group as a radical will lead to a fragment ion at m/z 150. [6]* Other Fragments: Further fragmentation of these primary ions can lead to a complex pattern of smaller ions, including those corresponding to the dimethylbenzene cation and its fragments.

Table 4: Predicted Major Fragment Ions in the EI-Mass Spectrum of 3,4-Dimethyl-2-nitrobenzoic Acid

| m/z | Proposed Fragment |

| 195 | [C₉H₉NO₄]⁺· (Molecular Ion) |

| 178 | [M - OH]⁺ |

| 150 | [M - COOH]⁺ |

| 149 | [M - NO₂]⁺ |

Experimental Protocol for Mass Spectrometry

Workflow for EI-Mass Spectrometry Analysis

Caption: General workflow for EI-Mass Spectrometry analysis.

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount of 3,4-Dimethyl-2-nitrobenzoic acid in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer's ion source. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for more volatile compounds.

-

-

Ionization and Analysis:

-

Ionize the sample molecules in the gas phase using a high-energy electron beam (typically 70 eV for EI).

-

The resulting ions are accelerated and separated according to their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, particularly those with conjugating and electron-withdrawing/donating groups, typically exhibit characteristic UV-Vis absorption bands.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 3,4-Dimethyl-2-nitrobenzoic acid is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity and pH. [7][8]

-

π → π Transitions:* Strong absorption bands are expected in the UV region, likely below 300 nm, corresponding to electronic transitions within the aromatic ring and the conjugated system involving the nitro and carboxyl groups. Benzoic acid itself shows absorption maxima around 230 nm and 274 nm. [8]The presence of the nitro and methyl groups will cause shifts in these bands.

-

n → π Transitions:* A weaker absorption band may be observed at longer wavelengths (above 300 nm) due to the n → π* transition of the nitro group's non-bonding electrons.

The absorption spectrum is expected to be sensitive to the pH of the solution. Deprotonation of the carboxylic acid group at higher pH will alter the electronic structure and likely cause a hypsochromic (blue) shift in the absorption maxima. [8]

Experimental Protocol for UV-Vis Spectroscopy

Workflow for UV-Vis Spectroscopic Analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 3,4-Dimethyl-2-nitrobenzoic acid of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Acquisition:

-

Fill a clean quartz cuvette with the pure solvent and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-Dimethyl-2-nitrobenzoic acid, along with standardized protocols for data acquisition. The predicted NMR, IR, MS, and UV-Vis spectra, based on the known chemical structure and established spectroscopic principles, serve as a valuable reference for researchers working with this compound. Adherence to the detailed experimental methodologies will ensure the generation of high-quality, reproducible data, facilitating accurate structural confirmation and further research in the fields of drug discovery and materials science.

References

- Vertex AI Search. 3,4-Dimethyl-2-nitrobenzoic Acid CAS 4315-13-3, High Purity Medicine Grade, Best Price.

- Taylor & Francis. (2026). Design of dual stimuli-responsive ion pair self-assembled nanocarriers responsive to nitroreductase and reduction conditions. Taylor & Francis Online.

- Benchchem. 3,4-Dimethyl-2-nitrobenzoic acid|CAS 4315-13-3.

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

Specac. Preparation of Samples for IR Spectroscopy as KBr Disks. Available from: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Available from: [Link]

-

Chemistry Analytical Lab. Sample preparation for FT-IR. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Available from: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

-

ResearchGate. (2013). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... Available from: [Link]

-

University of California, Los Angeles. NMR Sample Preparation. Available from: [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available from: [Link]

-

ResearchGate. (2018). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. Available from: [Link]

-

YouTube. (2023). predicting likely fragments in a mass spectrum. Available from: [Link]

-

University of Ottawa. NMR Sample Preparation. Available from: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available from: [Link]

-

The Journal of Physical Chemistry. (1957). ULTRAVIOLET ABSORPTION SPECTRA OF o-, m-, AND p-NITROBENZOIC ACIDS. Available from: [Link]

-

YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Available from: [Link]

-

ResearchGate. (2019). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... Available from: [Link]

-

Whitman College. GCMS Section 6.12. Available from: [Link]

-

Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organomation.com [organomation.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 7. Virtual Labs [mas-iiith.vlabs.ac.in]

- 8. pubs.rsc.org [pubs.rsc.org]

1H NMR spectrum of 3,4-Dimethyl-2-nitrobenzoic acid

Technical Analysis: 1H NMR Characterization of 3,4-Dimethyl-2-nitrobenzoic Acid

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum of 3,4-Dimethyl-2-nitrobenzoic acid (CAS: 4315-13-3). As a critical intermediate in the synthesis of antibacterial agents and agrochemicals, the accurate structural verification of this compound is paramount. This guide addresses the specific challenge of differentiating the 2-nitro isomer from its regiochemical byproducts (e.g., 6-nitro isomer) using spin-spin coupling constants and chemical shift theory.

Chemical Context & Synthesis Logic

The synthesis of 3,4-dimethyl-2-nitrobenzoic acid typically involves the electrophilic aromatic substitution (nitration) of 3,4-dimethylbenzoic acid. Due to the directing effects of the existing substituents, two primary isomers are theoretically possible:

-

2-Nitro isomer (Target): Nitration occurs ortho to the carboxylic acid (sterically hindered but electronically activated by the C3-methyl).

-

6-Nitro isomer (Byproduct): Nitration occurs at the less hindered C6 position.

Senior Scientist Insight: The most reliable method to distinguish these isomers without X-ray crystallography is 1H NMR analysis of the aromatic coupling patterns. The target 2-nitro isomer possesses two adjacent aromatic protons (H5 and H6), resulting in a diagnostic ortho-coupling (doublet) . The 6-nitro isomer possesses two para-situated protons, resulting in singlets (or weak meta-coupling).

Experimental Protocol

Sample Preparation

Nitrobenzoic acid derivatives often exhibit poor solubility in Chloroform-d (

-

Recommended Solvent: Dimethyl sulfoxide-

(DMSO- -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

Acquisition Parameters

To ensure resolution of the aromatic coupling constants (

-

Spectral Width: -2 to 14 ppm (to capture the -COOH proton).

-

Number of Scans (NS): 16–32 (sufficient for >95% purity).

-

Acquisition Time (AQ):

3.0 seconds (critical for high-resolution -

Relaxation Delay (D1): 1.0 second.

Spectral Analysis & Assignment

The Aromatic Region (7.0 – 8.5 ppm)

This region confirms the regiochemistry.

-

H6 (C6-H): This proton is ortho to the electron-withdrawing Carboxyl group (-COOH) and meta to the Nitro group (-NO2). The combined deshielding effects shift this signal downfield.

-

H5 (C5-H): This proton is ortho to the C4-Methyl group and para to the Nitro group.

The Aliphatic Region (2.0 – 3.0 ppm)

The two methyl groups are chemically non-equivalent due to the asymmetric substitution.

-

C3-Methyl: This group is "sandwiched" between the Nitro group (C2) and the C4-Methyl. The ortho-nitro effect causes significant deshielding.

-

Predicted Shift: ~2.45 – 2.55 ppm.[4]

-

-

C4-Methyl: This group is less sterically crowded and further from the electron-withdrawing nitro group.

-

Predicted Shift: ~2.30 – 2.38 ppm.

-

The Acidic Proton (>10 ppm)

-

-COOH: In DMSO-

, this proton typically appears as a broad singlet between 13.0 – 14.0 ppm . In

Data Summary Table

| Position | Group | Shift (δ, ppm)* | Multiplicity | Coupling ( | Assignment Logic |

| -COOH | Carboxylic Acid | 13.0 – 14.0 | Broad Singlet | - | Acidic proton (DMSO-d6) |

| H-6 | Aromatic | 7.97 | Doublet | 8.2 | Ortho to COOH (Deshielded) |

| H-5 | Aromatic | 7.48 | Doublet | 8.2 | Ortho to C4-Me |

| C3-Me | Methyl | 2.52 | Singlet | - | Ortho to NO2 (Deshielded) |

| C4-Me | Methyl | 2.35 | Singlet | - | Meta to NO2 |

*Note: Shifts are calculated based on substituent additivity rules (Curphy-Morrison) and validated against analogous 3,4-dimethylbenzoic acid derivatives.

Structural Verification Workflows

Regiochemistry Validation Logic

The following diagram illustrates the decision logic for confirming the correct isomer during synthesis.

Caption: Logic flow for distinguishing the target 2-nitro isomer from the 6-nitro byproduct based on aromatic coupling constants.

Signal Assignment Map

This diagram visualizes the correlation between the molecular structure and the spectral signals.

Caption: Mapping of structural moieties to specific NMR signals. The red arrow indicates the critical spin-spin coupling.

References

-

Preparation of 3,4-dimethyl-2-nitrobenzoic acid. Patent US 2011/0288089 A1.[5] Google Patents.

-

3,4-Dimethylbenzoic acid (Precursor Data). PubChem. National Library of Medicine. [Link]

-

NMR Solvent Data Chart. Cambridge Isotope Laboratories. [Link]

-

1H NMR Chemical Shifts (Substituent Effects). University of Wisconsin-Madison. [Link]

Sources

A Senior Application Scientist's Guide to 3,4-Dimethyl-2-nitrobenzoic Acid in Pharmaceutical Compound Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Building Block

In the intricate tapestry of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, impurity profiles, and ultimately, the viability of a drug candidate. 3,4-Dimethyl-2-nitrobenzoic acid is more than a simple aromatic carboxylic acid; it is a strategically functionalized scaffold offering chemists precise control over molecular architecture. The interplay between its sterically hindered carboxylic acid, the electronically influential nitro group, and the directing effects of its vicinal methyl substituents makes it a valuable precursor in modern medicinal chemistry. This guide eschews a conventional overview, instead providing an in-depth, field-proven perspective on leveraging this unique molecule, with a specific focus on its role in the synthesis of intermediates for targeted cancer therapeutics. We will explore not just the "what" and "how," but the fundamental "why" behind the synthetic choices, ensuring a robust and reproducible application of this versatile compound.

Core Characteristics and Strategic Value

3,4-Dimethyl-2-nitrobenzoic acid (DMNA) is an aromatic organic compound whose utility is defined by the precise arrangement of its functional groups.[1] Understanding these features is paramount to exploiting its full synthetic potential.

The nitro group at the C2 position serves two primary purposes. Firstly, it is a robust electron-withdrawing group, influencing the reactivity of the aromatic ring and the acidity of the carboxylic acid. Secondly, and more critically, it is a masked amine. Its selective reduction to 2-amino-3,4-dimethylbenzoic acid is a pivotal transformation that unlocks a host of subsequent coupling and cyclization reactions essential for building complex pharmaceutical scaffolds.[2] The carboxylic acid at C1 provides a reliable handle for amide bond formation, a cornerstone of drug assembly. The methyl groups at C3 and C4 are not mere spectators; they provide steric bulk, influence the conformation of the final molecule, and can play a crucial role in modulating the compound's binding affinity to biological targets.

Table 1: Physicochemical Properties of 3,4-Dimethyl-2-nitrobenzoic Acid

| Property | Value | Source |

| CAS Number | 4315-13-3 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 183-185 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

Application in Oncology: Synthesis of a Key Intermediate for Trametinib

A significant application of 3,4-Dimethyl-2-nitrobenzoic acid is in the synthesis of precursors for antineoplastic agents.[1] One such prominent example is its use in building a key fragment of Trametinib (Mekinist®) , a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1/MEK2).[3][4] Trametinib is used in the treatment of various cancers, particularly BRAF V600E/K mutation-positive metastatic melanoma.[3]

The core of Trametinib features a complex pyrido[4,3-d]pyrimidine structure. The synthesis of this core relies on the strategic assembly of substituted building blocks. 2-Amino-3,4-dimethylbenzoic acid, derived directly from DMNA, serves as a crucial starting material for constructing a portion of this heterocyclic system. The overall synthetic logic involves the reduction of the nitro group, followed by amide bond formation and subsequent cyclization reactions to build the required scaffold.

Below is a conceptual workflow illustrating the strategic importance of DMNA in the broader synthesis of a Trametinib intermediate.

Caption: Conceptual workflow from DMNA to a Trametinib core structure.

Core Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a foundation for the key transformations of 3,4-Dimethyl-2-nitrobenzoic acid. The causality for each step is explained to empower the scientist with a deeper understanding of the reaction system.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

The conversion of the nitro group to an amine is the most critical step in unlocking the synthetic potential of DMNA. Catalytic hydrogenation is the preferred method in pharmaceutical settings due to its high efficiency, clean reaction profile, and avoidance of stoichiometric metal waste, which is common with reagents like SnCl₂.

Causality: Palladium on carbon (Pd/C) is an excellent catalyst for this transformation. Hydrogen gas adsorbs onto the palladium surface and is dissociated into reactive hydrogen atoms. The nitro group of the substrate, dissolved in a suitable solvent, coordinates to the palladium surface, facilitating a stepwise reduction to the amine. The reaction is typically run in a protic solvent like ethanol or methanol to aid in proton transfer steps.

Materials:

-

3,4-Dimethyl-2-nitrobenzoic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)

-

Ethanol or Methanol (sufficient to make a ~0.1 M solution)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar hydrogenation apparatus

-

Celite™ or another filtration aid

Step-by-Step Methodology:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging Reactants: To the vessel, add 3,4-Dimethyl-2-nitrobenzoic acid and the solvent (Ethanol/Methanol). Stir until fully dissolved.

-

Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst. Safety Note: Dry Pd/C is pyrophoric and must be handled with care. The wet catalyst is significantly safer.

-

Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all inert gas. Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

-

Reaction: Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-50 °C) if necessary to increase the reaction rate. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

-

Isolation: The filtrate contains the product, 2-amino-3,4-dimethylbenzoic acid. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization if necessary.

Self-Validation: The reaction is self-validating through the monitoring of hydrogen uptake. The completion is marked by the pressure gauge stabilizing, indicating no further consumption of H₂. Product purity can be readily assessed by HPLC and confirmed by ¹H NMR and mass spectrometry.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

The carboxylic acid moiety of the resulting 2-amino-3,4-dimethylbenzoic acid (or DMNA itself, if the amine is not the desired coupling partner) is a prime site for elaboration. Carbodiimide-mediated coupling is a standard, reliable method for forming amide bonds under mild conditions.

Causality: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient due to a preliminary acid-base reaction.[3] Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by the amine. An additive like HOBt (Hydroxybenzotriazole) is often included to trap the O-acylisourea, forming an active ester that is less prone to side reactions and racemization, leading to higher yields and purities.[5][6]

Materials:

-

Carboxylic Acid (e.g., 2-amino-3,4-dimethylbenzoic acid) (1.0 eq)

-

Amine coupling partner (1.0-1.2 eq)

-

EDC Hydrochloride (1.2-1.5 eq)

-

HOBt (1.2-1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

A tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

Step-by-Step Methodology:

-

Reactant Dissolution: In a clean, dry, inerted flask, dissolve the carboxylic acid, the amine coupling partner, and HOBt in the anhydrous solvent.

-

Base Addition: Add the tertiary amine base (DIPEA/TEA) to the mixture and stir for 5-10 minutes at room temperature. The base neutralizes the hydrochloride salt of EDC and the HOBt, as well as any acid formed during the reaction.

-

Activation: Cool the mixture in an ice bath (0 °C). Add the EDC hydrochloride in one portion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove excess base and EDC-urea byproduct, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Caption: Experimental workflow for EDC/HOBt mediated amide coupling.

Conclusion and Future Outlook

3,4-Dimethyl-2-nitrobenzoic acid is a testament to the principle that strategic functionalization of a simple aromatic core can yield a building block of immense value. Its true potential is realized upon the selective reduction of its nitro group, unveiling an amine that serves as a linchpin for constructing complex heterocyclic systems. As demonstrated by its utility in the synthesis of intermediates for targeted therapies like Trametinib, DMNA provides a reliable and scalable starting point for multi-step syntheses. For the drug development professional, a thorough understanding of the causality behind its key transformations—catalytic hydrogenation and carbodiimide-mediated couplings—is not merely academic; it is essential for process optimization, impurity control, and the successful translation of a synthetic route from the laboratory to commercial production. As the demand for structurally complex and highly specific active pharmaceutical ingredients continues to grow, the role of intelligently designed intermediates like 3,4-Dimethyl-2-nitrobenzoic acid will only become more critical.

References

- A method of synthesis Trimetinib key intermediate.

- Method for synthesizing trametinib key intermediate.

-

Trametinib | C26H23FIN5O4 | CID 11707110. PubChem, National Institutes of Health. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac Group. [Link]

-

Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4 [m.chemicalbook.com]

- 3. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

Technical Guide: 3,4-Dimethyl-2-nitrobenzoic Acid in Agrochemical Synthesis

An In-Depth Technical Guide to the Use of 3,4-Dimethyl-2-nitrobenzoic Acid in Agrochemical Production.

Executive Summary

3,4-Dimethyl-2-nitrobenzoic acid (CAS: 4315-13-3 ) is a critical aromatic building block used primarily as a precursor for 3,4-dimethylanthranilic acid (2-amino-3,4-dimethylbenzoic acid).[1] This anthranilic acid derivative serves as the scaffold for a new generation of benzamide and isoxazoline insecticides, as well as potential quinazolinone fungicides.[1]

Its strategic value lies in the ortho-nitro positioning relative to the carboxylic acid, which allows for facile reduction to the amine and subsequent cyclization or amide coupling.[1] This guide details the process chemistry, regioselective synthesis challenges, and downstream applications of this intermediate, grounded in patent literature and industrial protocols.[1]

Chemical Identity & Physicochemical Profile

Understanding the physical constraints of the molecule is essential for process design, particularly regarding solubility and thermal stability during nitration.[1]

| Property | Specification |

| IUPAC Name | 3,4-Dimethyl-2-nitrobenzoic acid |

| CAS Number | 4315-13-3 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 183–185 °C (dec.)[1] |

| Solubility | Soluble in Ethanol, DMSO, DMF; Slightly soluble in Water |

| pKa | ~2.5 (Estimated due to electron-withdrawing nitro group) |

| Key Functionality | Nitro group (reducible), Carboxylic acid (couplable) |

Synthesis & Process Chemistry

The industrial production of 3,4-dimethyl-2-nitrobenzoic acid hinges on the regioselective nitration of 3,4-dimethylbenzoic acid.[1] This is a non-trivial transformation due to the competing directing effects of the two methyl groups (ortho/para directors) and the carboxylic acid (meta director).[1]

Synthetic Pathway[1]

The synthesis typically involves electrophilic aromatic substitution using a mixed acid system (HNO₃/H₂SO₄).[1]

Reaction Scheme:

-

Reagent: Fuming Nitric Acid (HNO₃) in Concentrated Sulfuric Acid (H₂SO₄).

-

Product: 3,4-Dimethyl-2-nitrobenzoic acid (Major Isomer).

Mechanistic Insight:

-

Directing Effects: The C1-COOH group directs incoming electrophiles to the meta position (C3 - blocked, or C5).[1]

-

The C3-Methyl group directs ortho (C2) and para (C6).[1]

-

The C4-Methyl group directs ortho (C3 - blocked, C5).[1]

-

Regioselectivity: While C5 and C6 are electronically favorable, specific conditions (low temperature, solvent choice) and the steric environment can be tuned to favor the C2-nitro isomer, or it is isolated via fractional crystallization due to different solubility profiles of the isomers.[1]

Detailed Experimental Protocol

Based on methodologies adapted from Patent US 2011/0288089 A1.

Step-by-Step Protocol:

-

Preparation of Nitrating Mixture:

-

In a chemically resistant reactor, charge Concentrated Sulfuric Acid (H₂SO₄) (200 mL).

-

Cool the acid to 0–5 °C using an ice/brine bath.[1]

-

Slowly add 3,4-Dimethylbenzoic acid (40.0 g, 0.266 mol) portion-wise, maintaining the temperature below 10 °C. Ensure complete dissolution/suspension.

-

-

Nitration:

-

Prepare a mixture of Fuming Nitric Acid (HNO₃) (1.1 eq) and H₂SO₄.[1]

-

Add the nitrating mixture dropwise to the reactor over 60 minutes , strictly maintaining the internal temperature between 0–5 °C . Exotherm Control is critical to prevent polynitration.[1]

-

Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor reaction progress via HPLC or TLC.

-

-

Quenching & Isolation:

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (3:1) or Ethyl Acetate/Hexane .[1]

-

Dry the crystals in a vacuum oven at 50 °C for 12 hours.

-

Yield: Expect 60–75% yield of the 2-nitro isomer.[1]

-

Characterization: ¹H NMR (400 MHz, CDCl₃) should show distinct aromatic signals (e.g., doublets at ~7.51 and ~7.97 ppm) confirming the substitution pattern.[1][4]

-

Downstream Agrochemical Applications

The primary utility of 3,4-dimethyl-2-nitrobenzoic acid is its conversion into 3,4-dimethylanthranilic acid , a versatile pharmacophore for modern insecticides.[1]

Conversion to Anthranilic Acid Derivatives

The nitro group is reduced (using H₂/Pd-C or Fe/HCl) to form 2-amino-3,4-dimethylbenzoic acid .[1] This "anthranilic" core is essential for synthesizing Diamide Insecticides (Ryanodine Receptor Modulators).[1]

-

Mechanism: The amino group reacts with pyrazole-carboxylic acid chlorides to form the amide bond characteristic of compounds like Chlorantraniliprole or Cyantraniliprole (though these specific commercial AIs use chloro/cyano/methyl variations, the 3,4-dimethyl analog is a key scaffold in the patent landscape for next-gen analogs).[1]

Isoxazoline Insecticides

As detailed in Patent US 2011/0288089 A1 (Syngenta), this intermediate is used to synthesize novel benzamide isoxazolines .[1] These compounds inhibit GABA-gated chloride channels in insects.[1]

-

Workflow:

Visualization of Synthetic Utility

Caption: Synthetic flow from precursor to active agrochemical ingredients via the anthranilic acid pathway.

Safety & Handling (E-E-A-T)

Working with nitro-aromatics requires strict adherence to safety protocols due to potential thermal instability and toxicity.[1]

| Hazard Class | Risk Description | Mitigation Protocol |

| Thermal Stability | Nitro compounds can be shock-sensitive or prone to runaway exotherms.[1] | DSC (Differential Scanning Calorimetry) testing is mandatory before scaling up.[1] Maintain reaction temp <10°C during nitration. |

| Health Hazard | Skin and eye irritant; potential mutagenicity (typical of nitro-aromatics).[1] | Use full PPE (Nitrile gloves, face shield, respirator).[1] Handle in a fume hood. |

| Incompatibility | Reacts violently with strong bases and reducing agents.[1] | Store away from alkaline materials and metal hydrides.[1] |

References

-

Syngenta Participations AG. (2011).[1] Insecticidal Compounds. Patent US 2011/0288089 A1.

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2733475, 3,4-Dimethyl-2-nitrobenzoic acid.

-

BenchChem. (2023).[1] 3,4-Dimethyl-2-nitrobenzoic acid Technical Data.

-

ChemicalBook. (2023).[1] 2-Amino-3,4-dimethylbenzoic acid (Downstream Product).

Sources

- 1. Drug for External Use and Adhesive Patch - Patent US-2007298089-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acide 2-amino-3,4-diméthylbenzoïque, 98+ %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 3. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Safety and handling of 3,4-Dimethyl-2-nitrobenzoic acid

An In-depth Technical Guide to the Safe Handling and Use of 3,4-Dimethyl-2-nitrobenzoic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3,4-Dimethyl-2-nitrobenzoic acid. It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure the highest degree of accuracy and practical utility. Our objective is to empower scientific professionals with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Compound Identification and Physicochemical Properties

3,4-Dimethyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. Understanding its fundamental physical and chemical properties is the first step in a thorough risk assessment. These characteristics influence its behavior in various experimental conditions and dictate appropriate storage and handling measures.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Appearance | Light yellow to yellow solid | |

| CAS Number | 52753-27-2 | |

| Melting Point | 188-192 °C | |

| Purity | ≥98% | |

| Solubility | Soluble in Methanol and Chloroform |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,4-Dimethyl-2-nitrobenzoic acid is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

-

Skin Irritation (Category 2): Causes skin irritation (H315). Direct contact with the solid powder or solutions can lead to redness, itching, and inflammation. The acidic nature of the carboxyl group and the presence of the nitro group likely contribute to its irritant properties.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319). Contact with the eyes can result in significant pain, redness, and potential damage to the cornea if not promptly addressed.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335). Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath.

To date, comprehensive toxicological studies, such as chronic toxicity, carcinogenicity, and reproductive toxicity, are not available for this specific compound. Therefore, it is imperative to treat it with a high degree of caution, assuming it may have other unknown harmful effects.

Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. Before any experimental work begins, a thorough risk assessment must be conducted. This process involves identifying potential hazards, evaluating the risks associated with the planned experiment, and implementing control measures to minimize these risks.

The following diagram illustrates a standard workflow for risk assessment when handling 3,4-Dimethyl-2-nitrobenzoic acid.

Caption: Risk assessment workflow for handling chemical hazards.

Safe Handling, Storage, and Engineering Controls

Adherence to strict handling and storage protocols is critical to ensuring laboratory safety.

Engineering Controls

The primary engineering control for handling 3,4-Dimethyl-2-nitrobenzoic acid, especially in its powdered form, is a certified chemical fume hood. This prevents the inhalation of dust and protects the user from splashes. All weighing operations and solution preparations should be conducted within a fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your last and most personal line of defense.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against airborne dust particles and splashes of solutions, preventing serious eye irritation. |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Standard laboratory coat. | Prevents skin contact, which can cause irritation. Ensure gloves are inspected before use and changed frequently. |

| Respiratory Protection | Not required for small-scale use in a fume hood. Use a NIOSH-approved P95 or N95 dust mask if a fume hood is unavailable and dust is generated. | Mitigates the risk of inhaling dust, which can cause respiratory tract irritation. |

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

-

Container: Keep the container tightly closed and properly labeled.

-

Conditions: Store in a dry, cool, and well-ventilated area. Avoid direct sunlight and moisture.

-

Incompatibilities: Keep away from strong oxidizing agents. Reactions with strong oxidizers can be exothermic and potentially violent, generating hazardous byproducts.

Standard Operating Procedure: Weighing and Solution Preparation

This protocol outlines the standard procedure for safely weighing solid 3,4-Dimethyl-2-nitrobenzoic acid and preparing a stock solution.

Objective: To accurately weigh the compound and dissolve it in a suitable solvent while minimizing exposure.

Materials:

-

3,4-Dimethyl-2-nitrobenzoic acid

-

Appropriate solvent (e.g., Methanol, Chloroform)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask with stopper

-

Beaker

-

Appropriate PPE (lab coat, nitrile gloves, safety goggles)

Procedure:

-

Preparation: Don all required PPE. Ensure the chemical fume hood is on and operating correctly (check airflow indicator).

-

Staging: Place all necessary equipment (balance, glassware, compound container) inside the fume hood.

-

Tare Balance: Place the weighing boat on the analytical balance and tare it.

-

Weighing: Carefully open the container of 3,4-Dimethyl-2-nitrobenzoic acid. Using a clean spatula, transfer the desired amount of solid to the weighing boat. Avoid generating dust. Close the primary container immediately after dispensing.

-

Transfer: Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent spillage.

-

Dissolution: Add a small amount of the chosen solvent to the flask. Gently swirl to dissolve the solid. Once dissolved, add more solvent up to the calibration mark.

-

Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Cleanup: Dispose of the used weighing boat and any contaminated wipes in the designated solid chemical waste container. Clean the spatula thoroughly.

-

Labeling: Clearly label the volumetric flask with the chemical name, concentration, solvent, date, and your initials.

Emergency Procedures: Spills and Exposure

Accidents can happen despite the best precautions. Rapid and correct response is crucial.

First-Aid Measures

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

-

Small Spills (Solid): For small spills of the solid material, carefully sweep it up, avoiding dust generation. Place the material into a designated, sealed container for disposal. Clean the spill area with a wet cloth.

-

Large Spills: Evacuate the area. Prevent further dust generation. Contact your institution's Environmental Health and Safety (EHS) department for assistance.

The following diagram provides a decision-making framework for spill response.

Caption: Decision tree for chemical spill response.

Waste Disposal

All waste containing 3,4-Dimethyl-2-nitrobenzoic acid, whether solid or in solution, must be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Collect waste in clearly labeled, sealed containers and arrange for pickup by your institution's certified hazardous waste disposal service.

References

Commercial suppliers of 3,4-Dimethyl-2-nitrobenzoic acid

Title: Strategic Sourcing and Qualification of 3,4-Dimethyl-2-nitrobenzoic Acid (CAS 4315-13-3) Subtitle: A Technical Guide for Pharmaceutical Intermediates and Fine Chemical Procurement

Executive Summary: The Identity Trap

For drug development professionals, 3,4-Dimethyl-2-nitrobenzoic acid (CAS 4315-13-3) represents a specialized scaffold, often utilized in the synthesis of kinase inhibitors and novel anti-inflammatory agents. However, sourcing this molecule presents a unique "Identity Trap" that frequently leads to supply chain failures.

The Critical Distinction: Many commercial databases and non-specialized suppliers conflate this molecule with its isomer, 2-Methyl-6-nitrobenzoic acid (CAS 13506-76-8) , or generic "Dimethylnitrobenzoic acid" mixtures.

-

Target Molecule: 3,4-Dimethyl-2-nitrobenzoic acid (CAS 4315-13-3 )[1][2][3][4][5]

-

Common False Positive: 2-Methyl-6-nitrobenzoic acid (CAS 13506-76-8 )

Proceeding with the wrong isomer will result in total synthesis failure due to incorrect regiochemistry in subsequent steps. This guide provides a self-validating protocol to secure the correct material.

Technical Profile & Synthesis Context

Understanding the synthesis logic is required to predict the impurity profile of your sourced material.

Molecule Profile:

-

Formula: C9H9NO4

-

Key Structural Feature: The nitro group is at the ortho position to the carboxylic acid, flanked by a methyl group at position 3. This creates significant steric strain, making the 2-nitro isomer thermodynamically less favored than the 6-nitro or 5-nitro isomers during direct nitration.

The Synthesis Implication: The standard industrial route—nitration of 3,4-dimethylbenzoic acid—produces a mixture of isomers.

-

Major Product: 6-Nitro isomer (Sterically accessible, activated).

-

Minor Product: 2-Nitro isomer (Target, sterically crowded).

Sourcing Consequence: Unless the supplier uses a specific directed route (e.g., oxidation of a pre-nitrated toluene precursor) or rigorous fractional crystallization, "Commercial Grade" material may contain 5-15% of the 6-nitro isomer. High-Performance Liquid Chromatography (HPLC) alone is often insufficient if the method is not optimized for positional isomers.

Commercial Supplier Landscape

Suppliers for this intermediate fall into three tiers. Your choice depends on the development phase.

Tier 1: Validated Catalog Suppliers (Gram to Kg Scale)

These suppliers have verified listings for CAS 4315-13-3.

-

BLD Pharm: Known for strong inventory in nitro-aromatics.

-

BenchChem: Aggregator with reliable QC data links.

-

Combi-Blocks: Often carries specific isomers with NMR validation.

Tier 2: Custom Synthesis Houses (Bulk Scale)

For quantities >5kg, catalog lots are rarely single-batch. You must engage a CRO (e.g., WuXi AppTec, Enamine, or specialized Indian/Chinese CMOs) to synthesize the material using a scalable, isomer-specific route.

Tier 3: Aggregators (High Risk)

Avoid "Marketplace" suppliers who list the product without a specific batch COA. These often ship CAS 13506-76-8 due to database mapping errors.

Qualification Protocol: The "Self-Validating" System

Do not rely on the Supplier COA. Implement this internal release testing protocol.

A. The Definitive Identity Test: 1H NMR

Proton NMR is the only rapid way to distinguish the target from its isomers without complex chromatography development.

Mechanism: The splitting pattern of the aromatic protons is the fingerprint.

-

Target (2-Nitro isomer): Protons are at positions 5 and 6. They are adjacent (ortho).

-

Signal: Two Doublets (d) with J ≈ 8.0 Hz .

-

-

Impurity (6-Nitro isomer): Protons are at positions 2 and 5. They are para to each other.

-

Signal: Two Singlets (s).

-

-

Impurity (5-Nitro isomer): Protons are at positions 2 and 6. They are meta to each other.

-

Signal: Two Doublets (d) with J ≈ 2.0 Hz .

-

Acceptance Criteria:

Pass: Aromatic region shows distinct AB system with J ~8Hz. Fail: Presence of singlets or small coupling constants (J < 3Hz).

B. Purity Specification (HPLC)

Standard C18 gradients often co-elute these isomers.

-

Recommended Column: Phenyl-Hexyl or C18 with high carbon load.

-

Mobile Phase: Water/Acetonitrile with 0.1% H3PO4 (Acidic pH suppresses ionization of the COOH, sharpening peaks).

Table 1: Recommended Quality Specifications

| Attribute | Specification | Method | Criticality |

| Appearance | Off-white to yellow crystalline powder | Visual | Low |

| Identification | Conforms to Structure (Ortho-coupling confirmed) | 1H NMR | Critical |

| Assay (HPLC) | ≥ 98.0% (Area %) | HPLC-UV (254 nm) | High |

| Isomeric Impurity | Any individual isomer ≤ 0.5% | HPLC/NMR | Critical |

| Water Content | ≤ 0.5% | KF Titration | Medium |

Visual Workflows

Diagram 1: Sourcing Decision Logic

This workflow illustrates how to navigate the supplier landscape while mitigating the "Identity Trap."

Caption: Decision matrix for sourcing CAS 4315-13-3, prioritizing isomer verification via NMR.

Diagram 2: Isomer Identification Logic (NMR)

A visual guide to interpreting the NMR data for validation.

Caption: NMR splitting patterns used to definitively identify the 2-nitro isomer from common impurities.

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Reactivity: As a nitro-aromatic, avoid high temperatures (>200°C) or strong reducing conditions until controlled reaction is intended.

-

Storage: Sealed container, room temperature. Hygroscopic potential is low, but moisture can affect precise stoichiometry in coupling reactions.

References

-

BenchChem. 3,4-Dimethyl-2-nitrobenzoic acid Product Entry (CAS 4315-13-3).[2] Retrieved from

-

BLD Pharm. Catalog Entry for 3,4-Dimethyl-2-nitrobenzoic acid. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12073 (3,4-Dimethylbenzoic acid - Parent Structure Context). Retrieved from

-

GuideChem. CAS 4315-13-3 Suppliers and Properties. Retrieved from

-

Fisher Scientific. Safety Data Sheet (Generic Nitrobenzoic Acids). Retrieved from

Sources

- 1. 3,4-Dimethyl-2-nitrobenzoic Acid CAS 4315-13-3, High Purity Medicine Grade, Best Price [nbinnochem.com]

- 2. 15139-21-6|5-Mercapto-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 3,4-dimethyl-2-nitrobenzoic acid - C9H9NO4 | CSCS00000103809 [chem-space.com]

- 4. guidechem.com [guidechem.com]

- 5. 3,4-Dimethyl-2-nitrobenzoic acid|CAS 4315-13-3 [benchchem.com]

- 6. 3,4-Dimethyl-5-nitro-benzoic acid | CAS#:74319-96-3 | Chemsrc [chemsrc.com]

- 7. Chemical Product Catalog _Letter D_Page 1400_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 3,4-Dimethyl-2-nitrobenzoic Acid from o-Xylene

Abstract

This application note provides a comprehensive, field-validated guide for the synthesis of 3,4-Dimethyl-2-nitrobenzoic acid, a valuable building block in pharmaceutical and agrochemical research.[1][2] The described methodology starts from the readily available precursor, o-xylene, and proceeds through a robust two-step sequence involving Friedel-Crafts acylation to form an acetophenone intermediate, followed by oxidation and a carefully controlled nitration. We delve into the mechanistic underpinnings of each transformation, providing a rationale for experimental choices, particularly concerning the regioselectivity of the final nitration step. This guide is designed for researchers and process chemists, offering detailed, step-by-step protocols, safety considerations, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

3,4-Dimethyl-2-nitrobenzoic acid is an aromatic carboxylic acid derivative whose structural arrangement makes it a key intermediate in the synthesis of more complex molecular targets, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antineoplastic agents.[1] Its synthesis requires precise control over substituent placement on the benzene ring. While multiple synthetic avenues could be envisioned, a logical and scalable approach begins with a common bulk chemical, o-xylene.

Our strategy is delineated in a two-stage process:

-

Stage 1: Formation of the Benzoic Acid Precursor. This stage begins with the Friedel-Crafts acylation of o-xylene to produce 3,4-dimethylacetophenone. This intermediate is then subjected to vigorous oxidation to yield 3,4-dimethylbenzoic acid. This sequence is preferable to direct oxidation of o-xylene, which would be difficult to control and could lead to unwanted over-oxidation to phthalic acid.

-

Stage 2: Regiocontrolled Nitration. The synthesized 3,4-dimethylbenzoic acid is nitrated using a mixed-acid system (HNO₃/H₂SO₄). This step is critical, as the directing effects of the substituents can lead to a mixture of isomers. The protocol is optimized to favor the formation of the desired 2-nitro isomer and facilitate its purification.

The overall synthetic workflow is illustrated below.

Figure 1: Overall synthetic workflow from o-xylene to the target compound.

Mechanistic Rationale and Experimental Design

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting. The choices made in this protocol are grounded in established principles of physical organic chemistry.

Stage 1: Friedel-Crafts Acylation and Oxidation